molecular formula C21H22N4O3S B2933550 1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034263-21-1

1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

Cat. No.: B2933550
CAS No.: 2034263-21-1
M. Wt: 410.49
InChI Key: SYGDJKAEIYYFLV-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a urea derivative featuring a naphthalen-1-ylmethyl group and a substituted benzo[c][1,2,5]thiadiazole ring system. The benzo[c]thiadiazole moiety is modified with three methyl groups (positions 1, 3, and 6) and a sulfone group (2,2-dioxido), contributing to its unique electronic and steric properties . The urea linkage (–NH–CO–NH–) serves as a critical pharmacophore, enabling hydrogen-bonding interactions with biological targets.

Formation of the benzo[c]thiadiazole core: Cyclization of substituted benzene precursors with sulfur and nitrogen sources, followed by oxidation to introduce the sulfone group .

Urea linkage: Reaction between an isocyanate derivative of the benzo[c]thiadiazole and a naphthalen-1-ylmethylamine intermediate .
Key characterization data (hypothesized based on similar compounds):

  • IR: Peaks at ~3250 cm⁻¹ (N–H stretch), ~1670 cm⁻¹ (C=O stretch), and ~1300 cm⁻¹ (S=O symmetric/asymmetric stretches) .
  • NMR: Distinct signals for naphthalene protons (δ 7.2–8.5 ppm), methyl groups (δ 2.0–3.5 ppm), and urea NH (δ ~10 ppm) .

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-11-19-20(25(3)29(27,28)24(19)2)12-18(14)23-21(26)22-13-16-9-6-8-15-7-4-5-10-17(15)16/h4-12H,13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGDJKAEIYYFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)NCC3=CC=CC4=CC=CC=C43)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Molecular Formula

The molecular formula of the compound is C20H22N4O4SC_{20}H_{22}N_{4}O_{4}S.

Structural Characteristics

The structure comprises a naphthalene moiety and a benzo[c][1,2,5]thiadiazole derivative, which are known for their diverse biological activities. The presence of the urea functional group enhances its interaction with biological targets.

Antifungal Activity

Research indicates that derivatives similar to this compound exhibit antifungal properties by inhibiting key enzymes involved in fungal cell wall synthesis. For instance, compounds that share structural features have been shown to inhibit squalene epoxidase , an enzyme critical for ergosterol biosynthesis in fungi. This mechanism is pivotal in treating dermatophyte infections such as dermatomycoses .

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties. Analogous compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural components may contribute to interactions with DNA or other cellular targets involved in tumor progression.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is supported by studies on related thiadiazole derivatives that exhibit inhibition of pro-inflammatory cytokines. This suggests that similar mechanisms might be at play in the compound of interest, possibly through modulation of signaling pathways associated with inflammation .

General Synthetic Approach

The synthesis of this compound typically involves multi-step reactions starting from commercially available naphthalene derivatives and thiadiazole precursors. Key steps often include:

  • Formation of Thiadiazole Ring : Utilizing appropriate reagents to form the benzo[c][1,2,5]thiadiazole structure.
  • Urea Formation : Reacting the thiadiazole derivative with isocyanates or amines to form the urea linkage.
  • Final Assembly : Combining the naphthalene moiety with the urea derivative through nucleophilic substitution or coupling reactions.

The specific reaction conditions and yields can vary based on the reagents and methods employed.

Study 1: Antifungal Efficacy

In a study evaluating antifungal properties, a series of thiadiazole derivatives were tested against common dermatophytes. The results indicated that compounds structurally similar to this compound exhibited significant inhibition against Candida albicans and Trichophyton rubrum , supporting its potential use in antifungal therapies.

Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of related compounds on human cancer cell lines. The results showed that these compounds could induce apoptosis in HeLa cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. These findings suggest a promising avenue for further exploration of this compound's anticancer potential.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a complex organic compound that combines a naphthalene moiety with a thiadiazole ring structure. The presence of the thiadiazole moiety is particularly significant because it is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Potential Applications

  • Antimicrobial and Anticancer Agent The biological activity of this compound is primarily attributed to the thiadiazole component, which has shown significant antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further pharmacological evaluation.
  • Interaction with Biological Targets Interaction studies are essential to understand how this compound interacts with biological targets. Preliminary data suggest that the compound may bind to specific enzymes or receptors involved in disease pathways. Further studies are required to elucidate these interactions fully and determine binding affinities and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multiple steps. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Structural Similarities and Differences

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
2-bromo-5-methoxy-N-(1,3,6-trimethyl-thiadiazol)benzamideContains bromine and methoxy groupsLess versatile due to lack of naphthalene
5-methoxy-N-(1,3-dihydrobenzo[c][1,2,5]thiadiazol)benzamideLacks urea linkageFocused on different biological targets
4-(phenylmethyl)-3-thiazolylureaThiazole instead of thiadiazoleDifferent biological activity profile

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Reported/Inferred)
Target Compound C₂₃H₂₄N₄O₄S 476.5 Naphthalen-1-ylmethyl, 1,3,6-trimethyl-2,2-dioxido-benzo[c]thiadiazol-5-yl Unknown (hypothetical antimicrobial)
1-(2-Ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxido-benzo[c]thiadiazol-1-yl)ethyl)urea C₁₈H₂₂N₄O₄S 390.5 2-Ethoxyphenyl, 3-methyl-2,2-dioxido-benzo[c]thiadiazol-1-yl Not reported
1-(2-(Trifluoromethyl)phenyl)-3-(6-fluoro-3-methyl-2,2-dioxido-benzo[c]thiadiazol-1-yl)urea C₁₇H₁₆F₄N₄O₃S 432.4 2-(Trifluoromethyl)phenyl, 6-fluoro-3-methyl-2,2-dioxido-benzo[c]thiadiazol-1-yl Not reported
Compound 14 (Thiazolidinone derivative) Not provided Not provided Thiazolidinone, naphthofuranpyrazol Antimicrobial activity

Key Observations :

  • Substituent Effects : The naphthalen-1-ylmethyl group in the target compound enhances lipophilicity compared to phenyl or ethoxyphenyl substituents in analogues . This may improve membrane permeability but reduce aqueous solubility.

Urea Derivatives with Heterocyclic Systems

Table 2: Comparison with Non-Thiadiazole Urea Analogues

Compound Name Heterocyclic Core Key Features Synthesis Method Biological Activity
Target Compound Benzo[c]thiadiazole Sulfone, methyl, naphthyl groups Cyclization, urea coupling Hypothetical antimicrobial
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-phenylacetamide Triazole, benzodiazole Triazole-acetamide linker, phenoxymethyl Click chemistry (CuAAC) Not reported
1-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-(thiazol-2-yl)urea Furan, thiazole Trifluoromethyl, methyl groups Diazotization, coupling Not reported
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzothiazol-5-yl)urea Pyridine, benzothiazole Furan, pyridine, benzothiazole Multi-step heterocyclic coupling Not reported

Key Observations :

  • Synthesis Diversity : The target compound’s benzo[c]thiadiazole core requires specialized cyclization/oxidation steps, whereas triazole- and furan-based analogues employ click chemistry or diazotization .
  • Pharmacophore Flexibility : Urea derivatives with pyridine () or benzothiazole moieties exhibit structural diversity but lack the sulfone group’s polar character, which may influence target selectivity.

Physicochemical and Pharmacokinetic Insights

  • Thermal Stability : Methyl and sulfone substituents likely enhance thermal stability, as seen in related thiadiazoles with high melting points (e.g., 192°C in ).
  • Metabolic Stability : The naphthyl group may slow metabolic degradation compared to smaller aryl substituents (e.g., ), extending half-life.

Q & A

Q. Table 1: Key Spectral Benchmarks for Structural Confirmation

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Urea (C=O)1640–1680~155–160
Sulfone (S=O)1300–1350~125–130
Naphthalene (Ar-H)7.2–8.4 (m)120–140 (aromatic C)
Thiadiazole (CH₃)2.5–3.0 (s)~20–25

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
CatalystBleaching Earth ClayEnhances coupling efficiency
SolventPEG-400 or t-BuOH/H₂OPolar media improve solubility
Temperature70–80°CBalances kinetics vs. degradation
Reaction Time6–8 hoursMonitored via TLC

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